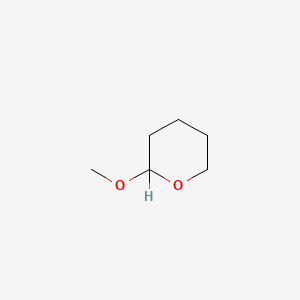

2-Metoxi-tetrahidropirano

Descripción general

Descripción

Synthesis Analysis

2-Methoxytetrahydropyran is synthesized through various chemical reactions. One method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, providing a high yielding route for the preparation of β-hydroxydihydropyrans under mild conditions. This process facilitates the synthesis of 2-substituted tetrahydropyrans and the direct introduction of oxygen heterocycles into molecular frameworks (Liang et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Methoxytetrahydropyran has been studied using various theoretical and experimental approaches. Ab initio calculations, including basis set limit extrapolations and solvent effect corrections, have been carried out to compare the structure and the anomeric and exo-anomeric effect in 2-Methoxytetrahydropyran and 2-Methoxythiane (Sládek et al., 2015). These studies provide insights into the conformations and electronic structure of the compound.

Chemical Reactions and Properties

2-Methoxytetrahydropyran undergoes various chemical reactions, including elimination reactions in the gas phase to form 3, 4-dihydro-2H-pyran and methanol. The kinetic study of this reaction in a static system reveals that it is homogeneous, unimolecular, and follows a first-order rate law (Rosas et al., 2010). Theoretical calculations have also been performed to study the conformations and mechanisms involved in these reactions.

Aplicaciones Científicas De Investigación

Estudios de Equilibrio Conformacional

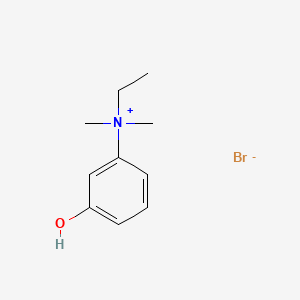

El 2-Metoxi-tetrahidropirano se ha utilizado en estudios relacionados con el equilibrio conformacional {svg_1}. Estos estudios han proporcionado evidencia adicional de que los cambios en la rotación óptica en la línea D del sodio, que ocurren con cambios en el disolvente, reflejan en gran medida cambios en el equilibrio conformacional {svg_2}.

Análisis del Espectro de Resonancia Magnética Nuclear (RMN)

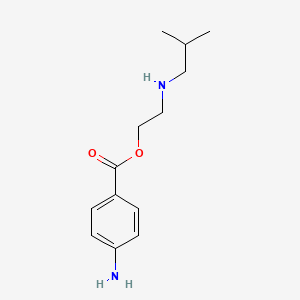

Los cambios en el espectro de resonancia magnética nuclear del 4,4,5,5-tetradeuterio-2-metoxi-tetrahidropirano y en la rotación del s(+)-2-metoxi-tetrahidropirano con cambios en el disolvente se han interpretado para mostrar que los disolventes capaces de donar un hidrógeno a un enlace de hidrógeno tienen un efecto en la magnitud del efecto anomérico {svg_3}.

Efectos de Solvatación

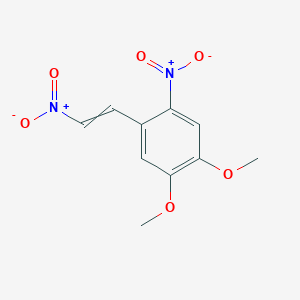

Se han estudiado los efectos de solvatación en el this compound. Se ha encontrado que los disolventes capaces de donar un hidrógeno a un enlace de hidrógeno tienen un efecto en la magnitud del efecto anomérico que es mayor que el que resulta del cambio en la constante dieléctrica del disolvente {svg_4}.

Síntesis de Metil 2-desoxi-e-L-eritro-pentopiroanósido

El metil 2-desoxi-e-L-eritro-pentopiroanósido se sintetizó a partir de di-O-acetil-L-arabinal mediante una yodometoxilación {svg_5}. Se muestra que la deuterolisis de los metil 2-desoxi-2-yodopentopiranósidos 1,2-trans-acetilados resultantes procede en un caso con inversión extensa de la configuración y con retención extensa en el otro caso {svg_6}.

Método PCILO de Química Cuántica

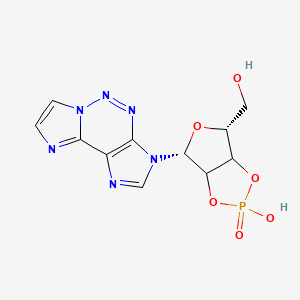

Las propiedades estereoquímicas del enlace glucosídico del this compound se han estudiado mediante el método PCILO de química cuántica {svg_7}.

Reacción de Eliminación en Fase Gaseosa

El this compound experimenta una reacción de eliminación en fase gaseosa para producir 3,4-dihidro-2H-pirano y metanol {svg_8}.

Análisis de los Espectros de Resonancia de Proton

Se han analizado los espectros de resonancia de protón del this compound {svg_9}.

Síntesis Orgánica y Sistemas de Administración de Medicamentos

El this compound es un compuesto químico versátil ampliamente utilizado en la investigación científica. Con sus propiedades únicas, este material encuentra aplicaciones en diversos campos, desde la síntesis orgánica hasta los sistemas de administración de medicamentos.

Mecanismo De Acción

Target of Action

2-Methoxytetrahydropyran is a methoxy-substituted tetrahydropyran It’s known that tetrahydropyrans are often used as protective groups in organic synthesis, particularly in the synthesis of complex natural products .

Mode of Action

The mode of action of 2-Methoxytetrahydropyran involves its interaction with the α- and β-glycosidic C1-O1 bonds of the axial and equatorial forms of 2-methoxytetrahydropyran . This interaction has been investigated by ab initio conformational study . It undergoes an elimination reaction in the gas phase to yield 3, 4-dihydro-2H-pyran and methanol .

Biochemical Pathways

The compound’s interaction with glycosidic linkages suggests it may play a role in the modification of carbohydrates and related biochemical pathways .

Pharmacokinetics

Its physical properties such as boiling point (128-129 °c), density (0963 g/mL at 25 °C), and refractive index (n20/D 1425) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its ability to undergo elimination reactions in the gas phase suggests it may participate in various chemical transformations .

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-7-6-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDKZSUYCXHXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984305 | |

| Record name | 2-Methoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6581-66-4 | |

| Record name | Tetrahydro-2-methoxy-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6581-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyran, 2-methoxy-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methoxy-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

![1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6',7']naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-12b-yl](/img/structure/B1197899.png)

![Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d']cyclobuta[1,2-b:4,3-b']difuran-5a,5b-dicarboxylate](/img/structure/B1197900.png)

![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)